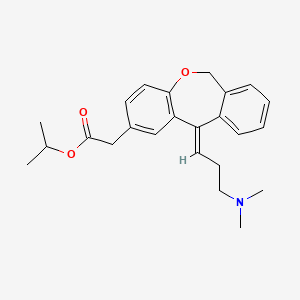

(E)-Olopatadine Isopropyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Olopatadine Isopropyl Ester is a chemical compound with the molecular formula C24H29NO3. It is known for its anti-allergic and anti-histamine properties, primarily used in the treatment of allergic conjunctivitis and allergic rhinitis. The compound is a derivative of Olopatadine, which is a selective histamine H1 antagonist and mast cell stabilizer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(E)-Olopatadine Isopropyl Ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of Olopatadine with isopropyl alcohol in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-Olopatadine Isopropyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol under acidic or basic conditions

Oxidation and Reduction: While specific oxidation and reduction reactions for this ester are less common, general ester reactions can involve these processes under appropriate conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Hydrolysis: Produces Olopatadine and isopropyl alcohol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Applications De Recherche Scientifique

Treatment of Allergic Conditions

The primary application of (E)-Olopatadine Isopropyl Ester is in pharmaceutical formulations aimed at treating various allergic conditions, including:

- Allergic Conjunctivitis : Clinical studies have demonstrated the efficacy of olopatadine solutions in reducing symptoms associated with this condition over extended periods .

- Allergic Rhinitis : It has been shown to effectively manage symptoms such as nasal congestion and sneezing .

Pharmacokinetics and Biochemical Properties

Research indicates that this compound exhibits rapid absorption in human subjects, leading to quick therapeutic effects. Its pharmacokinetic profile suggests a favorable distribution in ocular tissues, enhancing its effectiveness in eye drop formulations .

Comparative Analysis with Other Antihistamines

A comparative study reveals that this compound offers distinct advantages over other antihistamines due to its selective receptor affinity and dual mechanism:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Olopatadine | Dibenzo[b,e]oxepin derivative | Established antihistamine used in various forms |

| Ketotifen | Benzocycloheptene derivative | Non-selective H antagonist with mast cell stabilization |

| Acrivastine | Piperidine derivative | Rapid onset but shorter duration |

| Desloratadine | Loratadine metabolite | Longer half-life with fewer sedative effects |

This table illustrates how this compound stands out due to its specific receptor selectivity and enhanced therapeutic benefits in managing allergy symptoms.

Case Study 1: Efficacy in Allergic Conjunctivitis

A clinical trial involving patients with allergic conjunctivitis demonstrated that a 0.2% solution of olopatadine administered once daily significantly reduced ocular itching and redness compared to placebo over a 12-week period .

Case Study 2: Long-term Management of Allergic Rhinitis

In another study focusing on allergic rhinitis, patients treated with this compound reported sustained relief from nasal symptoms with minimal side effects, showcasing its potential for long-term use .

Synthesis and Industrial Production

The synthesis of this compound typically involves esterification methods, such as Fischer esterification, where olopatadine reacts with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid. This process is optimized for high yield and purity through techniques like recrystallization or chromatography .

Mécanisme D'action

(E)-Olopatadine Isopropyl Ester exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a primary mediator of allergic reactions . It also stabilizes mast cells, reducing the release of inflammatory mediators. The compound’s molecular targets include histamine receptors and pathways involved in allergic inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Olopatadine: The parent compound, also a histamine H1 antagonist and mast cell stabilizer.

Ketotifen: Another histamine H1 antagonist with similar anti-allergic properties.

Azelastine: A dual-acting antihistamine and mast cell stabilizer.

Uniqueness

(E)-Olopatadine Isopropyl Ester is unique due to its specific ester structure, which may influence its pharmacokinetic properties, such as absorption and metabolism, compared to its parent compound and other similar antihistamines.

Propriétés

Formule moléculaire |

C24H29NO3 |

|---|---|

Poids moléculaire |

379.5 g/mol |

Nom IUPAC |

propan-2-yl 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |

InChI |

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10+ |

Clé InChI |

AEZOYXJGZPHCRI-UFFVCSGVSA-N |

SMILES isomérique |

CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C\CCN(C)C |

SMILES canonique |

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.